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Compound of Interest

Compound Name: 2,3,5-Tribromothiophene

Cat. No.: B1329576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic data for 2,3,5-tribromothiophene. While specific,

experimentally determined chemical shift values are not readily available in public databases,

this document outlines the expected spectral characteristics based on the molecular structure

and provides a standardized protocol for data acquisition.

Data Presentation
Due to the limited availability of public experimental data, the following tables provide an

expected framework for the ¹H and ¹³C NMR data of 2,3,5-tribromothiophene. The chemical

shifts are predicted based on the electronic environment of the proton and carbon atoms in the

molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,3,5-Tribromothiophene

Proton Chemical Shift (δ, ppm) Multiplicity

H-4 ~7.0 - 7.5 Singlet (s)

The single proton at the 4-position is expected to appear as a singlet in the aromatic region of

the spectrum. The exact chemical shift would be influenced by the solvent used.
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Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,3,5-Tribromothiophene

Carbon Chemical Shift (δ, ppm)

C-2 ~110 - 120

C-3 ~115 - 125

C-4 ~125 - 135

C-5 ~110 - 120

The carbon atoms attached to bromine (C-2, C-3, and C-5) are expected to be shielded,

appearing at lower chemical shifts compared to the unsubstituted C-4. The signals for C-2, C-3,

and C-5 may be broad due to quadrupolar relaxation of the bromine atoms.

Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 2,3,5-
tribromothiophene is as follows:

Sample Preparation

Dissolve approximately 5-10 mg of 2,3,5-tribromothiophene in a suitable deuterated

solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence chemical

shifts.

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of particulate matter.

¹H NMR Spectroscopy

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Pulse Sequence: A standard single-pulse experiment.

Spectral Width: Typically 0-12 ppm.
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Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26

ppm).

¹³C NMR Spectroscopy

Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: Typically 0-200 ppm.

Number of Scans: 1024 or more scans are usually required to achieve a good signal-to-

noise ratio due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Mandatory Visualizations
The following diagrams illustrate the structure of 2,3,5-tribromothiophene and a typical

experimental workflow for NMR analysis.
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Caption: Molecular structure of 2,3,5-Tribromothiophene.
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Caption: Experimental workflow for NMR spectroscopy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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